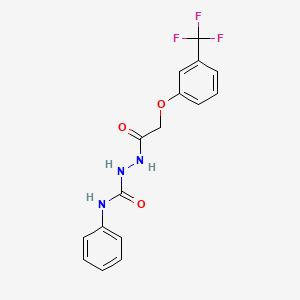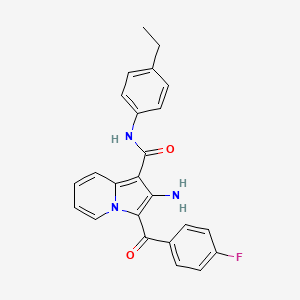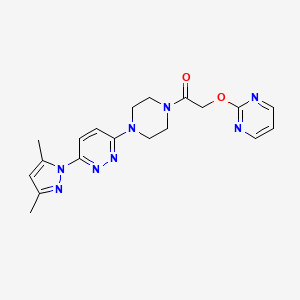
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the efficacy and properties of the resulting compounds, making it a valuable component in various applications .
準備方法
Synthetic Routes and Reaction Conditions
This process involves the use of carbon-centered radical intermediates . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The trifluoromethyl group can be introduced to heteroatoms such as sulfur, oxygen, and nitrogen, although this poses significant challenges due to the lack of general synthetic methods .
化学反応の分析
Types of Reactions
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include organophosphine catalysts, which facilitate enantioselective reactions. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethylated quaternary stereocenters and various trifluoromethyl-containing compounds .
科学的研究の応用
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated compounds, which are valuable in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of trifluoromethyl groups on biological systems.
作用機序
The mechanism of action of N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific targets, thereby modulating its effects . The pathways involved include the activation of specific receptors and enzymes that are sensitive to the trifluoromethyl group .
類似化合物との比較
Similar Compounds
Similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Trifluoromethylated aromatic and alkyl compounds: These compounds are used in various applications due to their unique properties.
N-tosylhydrazones of trifluoromethyl ketones:
Uniqueness
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is unique due to its specific structure, which combines the trifluoromethyl group with a phenylamino carbonylamino moiety.
特性
IUPAC Name |
1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNOFJDIKCXHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)
![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2833972.png)
![3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2833974.png)
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

